![molecular formula C12H14N4O3S B4990326 N-(3,4-dimethoxyphenyl)-2-(1H-1,2,4-triazol-3-ylthio)acetamide](/img/structure/B4990326.png)
N-(3,4-dimethoxyphenyl)-2-(1H-1,2,4-triazol-3-ylthio)acetamide
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Overview
Description
The compound N-(3,4-dimethoxyphenyl)-2-(1H-1,2,4-triazol-3-ylthio)acetamide falls into a broader category of chemical compounds known for their potential biological activities, stemming from their structural features which include a 1,2,4-triazole ring, a dimethoxyphenyl group, and an acetamide moiety. These structural components are often seen in compounds exhibiting a range of biological activities and are subjects of interest in medicinal chemistry for drug design and synthesis.
Synthesis Analysis
The synthesis of compounds related to N-(3,4-dimethoxyphenyl)-2-(1H-1,2,4-triazol-3-ylthio)acetamide typically involves multi-step reactions starting from basic heterocyclic compounds. A common approach might include the acylation of a 1,2,4-triazole derivative followed by the introduction of the dimethoxyphenyl and acetamide functional groups through subsequent substitution reactions (Panchal & Patel, 2011).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by X-ray crystallography and spectroscopic methods, including NMR and IR spectroscopy. These analyses confirm the presence of specific functional groups and the overall molecular conformation. Studies involving density functional theory (DFT) can also provide insights into the molecular structure and electronic properties of the compound (Geng et al., 2023).
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S/c1-18-9-4-3-8(5-10(9)19-2)15-11(17)6-20-12-13-7-14-16-12/h3-5,7H,6H2,1-2H3,(H,15,17)(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OELHDBUBKHOGGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC=NN2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-2-(1H-1,2,4-triazol-3-ylthio)acetamide |
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